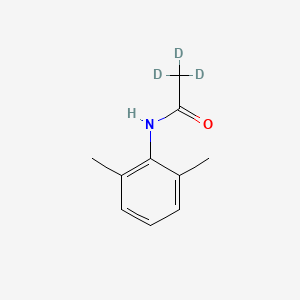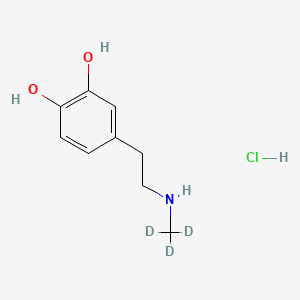
N-(2,6-Dimethylphenyl)acetamid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dimethylphenyl)acetamide-d3 is a deuterated analog of N-(2,6-Dimethylphenyl)acetamide, where three hydrogen atoms are replaced by deuterium. This compound is often used as a reference standard in analytical chemistry due to its stable isotopic labeling. It has a molecular formula of C10H10D3NO and a molecular weight of 166.23 g/mol .
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dimethylphenyl)acetamide-d3 is widely used in scientific research, including:
Analytical Chemistry: As a reference standard for mass spectrometry and NMR spectroscopy.
Biological Studies: Used in metabolic studies to trace the pathways of drug metabolism.
Pharmaceutical Research: Employed in the development and validation of analytical methods for drug testing.
Industrial Applications: Utilized in quality control processes for the production of pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)acetamide-d3 typically involves the acylation of 2,6-dimethylaniline with deuterated acetic anhydride. The reaction is carried out under anhydrous conditions to prevent the exchange of deuterium with hydrogen. The reaction can be represented as follows:
2,6-Dimethylaniline+Deuterated Acetic Anhydride→N-(2,6-Dimethylphenyl)acetamide-d3
Industrial Production Methods
Industrial production of N-(2,6-Dimethylphenyl)acetamide-d3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is often produced in specialized facilities equipped to handle deuterated reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-Dimethylphenyl)acetamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to 2,6-dimethylaniline.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used under basic conditions.
Major Products
Oxidation: N-(2,6-Dimethylphenyl)acetamide N-oxide.
Reduction: 2,6-Dimethylaniline.
Substitution: Various substituted amides depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of N-(2,6-Dimethylphenyl)acetamide-d3 is primarily related to its role as an analytical standard. It does not exert biological effects but serves as a stable isotopic marker in various analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and identification in complex mixtures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,6-Dimethylphenyl)acetamide: The non-deuterated analog.
N-(2,6-Dimethylphenyl)chloroacetamide: A chloro-substituted derivative.
2,6-Dimethylacetanilide: Another structural analog.
Uniqueness
N-(2,6-Dimethylphenyl)acetamide-d3 is unique due to its deuterium labeling, which provides enhanced stability and distinct analytical properties. This makes it particularly valuable in research applications where precise isotopic differentiation is required .
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPTXWYBRKRZES-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=C(C=CC=C1C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747639 |
Source


|
| Record name | N-(2,6-Dimethylphenyl)(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329834-68-5 |
Source


|
| Record name | N-(2,6-Dimethylphenyl)(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)








![4,6-Methanopyrido[3,2-c]pyridazine](/img/structure/B589851.png)




